amine](/img/structure/B7976096.png)
[(3-Bromo-5-methylphenyl)methyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)methylamine typically involves the bromination of a methylphenyl precursor followed by amination. One common method includes:
Bromination: Starting with 3-methylbenzyl alcohol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzyl bromide.
Amination: The brominated intermediate is then reacted with isopropylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of (3-Bromo-5-methylphenyl)methylamine may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of (3-Hydroxy-5-methylphenyl)methylamine.
Oxidation: Formation of (3-Bromo-5-methylphenyl)methylnitrosoamine.
Reduction: Formation of (3-Bromo-5-methylcyclohexyl)methylamine.
Applications De Recherche Scientifique
(3-Bromo-5-methylphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s brominated aromatic ring makes it useful in the development of flame retardants and polymer additives.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-5-methylphenyl)methylamine
- (3-Fluoro-5-methylphenyl)methylamine
- (3-Iodo-5-methylphenyl)methylamine
Uniqueness
(3-Bromo-5-methylphenyl)methylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Propriétés
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-4-9(3)5-11(12)6-10/h4-6,8,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLDSLVSSJXTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
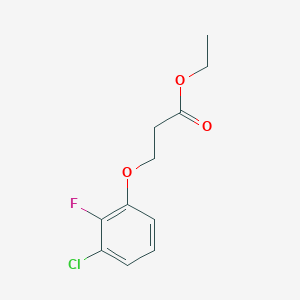
![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)
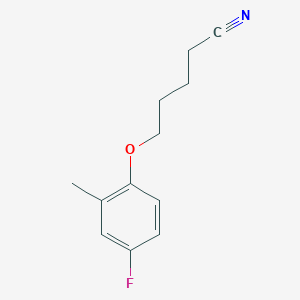
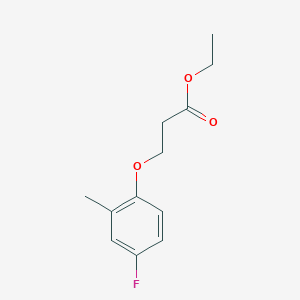
![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976039.png)
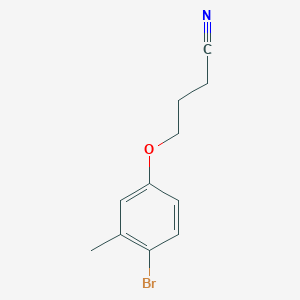
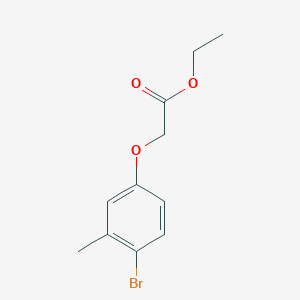
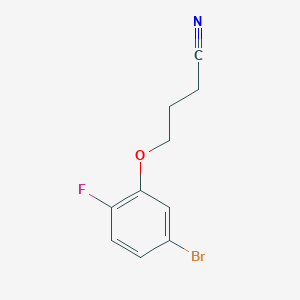
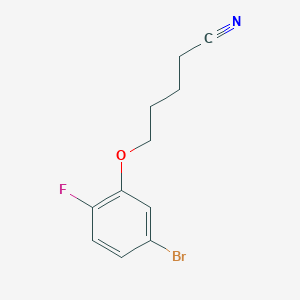
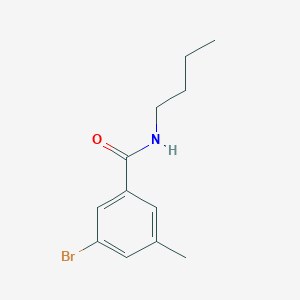
![(6-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7976115.png)
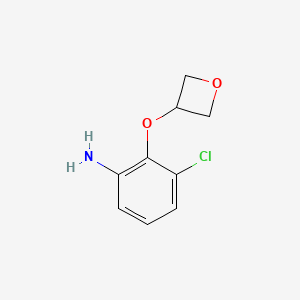
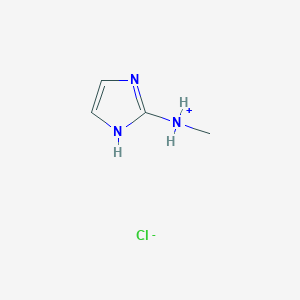
![7-Benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione](/img/structure/B7976140.png)
